2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure features a pyrimidine core substituted at position 2 with a piperazine group and at position 5 with a pinacol boronate ester. The boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . This compound is primarily utilized in pharmaceutical intermediates and materials science, particularly in synthesizing kinase inhibitors and heterocyclic architectures .
Properties
IUPAC Name |
2-piperazin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN4O2/c1-13(2)14(3,4)21-15(20-13)11-9-17-12(18-10-11)19-7-5-16-6-8-19/h9-10,16H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUVWCNWYRCFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Summary
The synthesis generally proceeds via a multi-step sequence involving:
- Step 1: Introduction of the Piperazin-1-yl Group
- Nucleophilic substitution or palladium-catalyzed amination on a halogenated pyrimidine precursor.
- Step 2: Installation of the Boronic Ester Group
- Miyaura borylation (palladium-catalyzed coupling of a halopyrimidine with bis(pinacolato)diboron) to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 5-position.
Detailed Reaction Conditions and Procedures
| Step | Reaction Type | Reagents and Conditions | Notes and Yield Data |
|---|---|---|---|
| 1 | Nucleophilic substitution or Buchwald-Hartwig amination | Starting material: 5-halopyrimidine (e.g., 5-bromopyrimidine) + piperazine; Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., potassium tert-butoxide); solvent: 1,4-dioxane or N-methylpyrrolidinone (NMP); temperature: 80–110 °C; time: 12–24 h | Efficient introduction of piperazin-1-yl group; yields typically 70–85% |
| 2 | Miyaura borylation | 2-(Piperazin-1-yl)-5-halopyrimidine + bis(pinacolato)diboron; Pd catalyst (e.g., Pd(dppf)Cl2); base: potassium acetate; solvent: dimethylformamide (DMF) or 1,4-dioxane; temperature: 80–100 °C; time: 12–24 h | High regioselectivity for boronate ester installation; yields 65–90% |
Representative Experimental Procedure
- Dissolve 2-(piperazin-1-yl)-5-bromopyrimidine (1 equiv) and bis(pinacolato)diboron (1.2 equiv) in anhydrous 1,4-dioxane.
- Add Pd(dppf)Cl2 (5 mol%) and potassium acetate (3 equiv).
- Stir the mixture under nitrogen atmosphere at 90 °C for 16 hours.
- After completion, cool the reaction and quench with water.
- Extract with ethyl acetate, wash, dry, and purify by silica gel chromatography to afford this compound as a white solid.
Alternative Methods and Notes
- Reductive Amination: In some cases, piperazine introduction can be achieved by reductive amination with aldehyde-functionalized pyrimidines using sodium triacetoxyborohydride in dichloroethane at room temperature for 16 h, followed by purification steps. This method is useful when direct substitution is challenging.
- High Throughput Screening (HTS) Combinatorial Synthesis: Automated parallel synthesis using N-ethyl-N,N-diisopropylamine as base in NMP solvent for 20 h has been reported for library generation involving piperazine derivatives.
- Purification: Silica gel column chromatography is the preferred method, often with gradient elution using ethyl acetate/hexane mixtures.
Reaction Mechanism Insights
- The palladium-catalyzed Miyaura borylation proceeds via oxidative addition of the Pd(0) catalyst into the C–Br bond of the halopyrimidine, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the C–B bond.
- The piperazine substitution typically occurs via nucleophilic aromatic substitution (SNAr) or Pd-catalyzed amination, depending on the halogen and reaction conditions.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 5-Halopyrimidine derivatives, piperazine, bis(pinacolato)diboron |
| Catalysts | Pd(dppf)Cl2, Pd2(dba)3, Xantphos |
| Bases | Potassium acetate, potassium tert-butoxide, N-ethyl-N,N-diisopropylamine |
| Solvents | 1,4-Dioxane, NMP, DMF, dichloroethane |
| Temperature Range | 20 °C (reductive amination) to 110 °C (cross-coupling) |
| Reaction Time | 12 to 24 hours |
| Purification | Silica gel chromatography |
| Typical Yields | 65–90% for borylation; 70–85% for piperazine substitution |
Summary of Research Findings and Industrial Relevance
- The preparation of this compound is well-established through palladium-catalyzed cross-coupling chemistry.
- The boronate ester functionality enables further synthetic elaboration, making this compound valuable as an intermediate in medicinal chemistry and materials science.
- Optimization of reaction conditions such as catalyst loading, base choice, and solvent can significantly affect yield and purity.
- High throughput and combinatorial approaches facilitate rapid synthesis of analog libraries for drug discovery.
- Industrial-scale synthesis would focus on cost-effective catalysts, solvent recycling, and continuous flow techniques to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrimidine and heterocyclic boronic esters, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Variations
Table 1: Key Structural and Physical Properties
Reactivity in Suzuki-Miyaura Cross-Coupling
The boronate group’s reactivity is modulated by substituents:
- Electron-donating groups (e.g., piperazine in the target compound) : Stabilize the boronate via resonance, enhancing coupling efficiency with electron-deficient aryl halides .
- Steric effects : Bulky groups (e.g., methoxyethoxy in ) may hinder coupling with sterically hindered partners.
Table 2: Comparative Reactivity in Model Suzuki Reactions
Solubility and Stability
- Piperazine derivative (target compound) : High solubility in polar aprotic solvents (e.g., DMSO, DMA) due to basic N-atoms; stable under inert atmospheres but prone to hydrolysis in acidic media .
- Methylthio derivative : Lipophilic (logP ~2.5), suitable for reactions in toluene or THF .
- Imidazole derivative : Moderate solubility in alcohols; sensitive to oxidative conditions .
Research Findings and Case Studies
- Case Study 1: The target compound was employed in a palladium-catalyzed coupling with 1H-pyrrolo[2,3-b]pyridine to synthesize a thieno[2,3-d]pyrimidine derivative, yielding 58.5 mg of a kinase inhibitor after purification (MS: 508.2 [M]+) .
- Case Study 2 : 2-Fluoro-5-(pinacol boronate)pyrimidine demonstrated lower coupling efficiency (72% vs. 85% for the target compound) with 2-chloropyridine, attributed to fluorine’s electron-withdrawing effects reducing nucleophilicity .
Biological Activity
Overview of the Compound
Chemical Structure : The compound features a pyrimidine ring substituted with a piperazine moiety and a boron-containing dioxaborolane group. This structural configuration may contribute to its potential biological activities.
-
Piperazine Derivatives : Compounds containing piperazine are known for various pharmacological activities, including:
- Antidepressant : Some piperazine derivatives exhibit serotonin receptor modulation.
- Antipsychotic : They can act as dopamine receptor antagonists.
- Antimicrobial : Certain piperazine derivatives have shown efficacy against various pathogens.
-
Boron Chemistry : The presence of boron in organic compounds can enhance biological activity due to:
- Reactivity : Boron can form stable complexes with biomolecules, influencing enzyme activity and cellular signaling pathways.
- Pharmacokinetics : Boron-containing compounds often exhibit improved solubility and bioavailability.
In Vitro Studies
Research has demonstrated that similar compounds can exhibit significant biological activities:
- Anticancer Activity : Studies on related pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines, potentially through the inhibition of DNA synthesis or interference with cell cycle progression.
- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in metabolic pathways, such as kinases or proteases.
In Vivo Studies
While specific studies on “2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” may be limited, analogous compounds have undergone animal testing:
- Toxicity Profiles : Research indicates that many piperazine derivatives have acceptable safety profiles in preclinical models.
- Efficacy in Disease Models : Similar compounds have been evaluated in models for diseases such as cancer and neurological disorders, showing promising therapeutic effects.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Piperazine-based Antidepressant | Serotonin Receptor Agonist | |
| Pyrimidine Derivative A | Anticancer | |
| Boron-containing Compound B | Enzyme Inhibitor |
Table 2: Toxicity and Efficacy Data
| Study Type | Model Used | Findings | Reference |
|---|---|---|---|
| In Vitro | Cancer Cell Lines | IC50 values indicating cytotoxicity | |
| In Vivo | Mouse Xenograft Model | Reduced tumor growth compared to control |
Case Study 1: Anticancer Efficacy
A study involving a piperazine-pyrimidine derivative demonstrated significant anticancer activity against human breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuropharmacological Effects
Research on a similar piperazine compound showed promise in alleviating symptoms of anxiety in rodent models. The compound acted through modulation of serotonin levels and showed minimal side effects compared to traditional anxiolytics.
Q & A
Q. What are the standard synthetic routes for preparing 2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?
The compound is typically synthesized via sequential functionalization of the pyrimidine core. A common approach involves:
- Step 1 : Introducing the dioxaborolane group via Suzuki-Miyaura cross-coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid pinacol ester precursor under inert conditions .
- Step 2 : Substituting a halogen (e.g., Cl, Br) at the 2-position of pyrimidine with piperazine via nucleophilic aromatic substitution (NAS), often requiring elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is employed to isolate the product, with characterization by / NMR, mass spectrometry (MS), and elemental analysis .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : NMR confirms the integration of piperazine protons (δ 2.5–3.5 ppm) and pyrimidine aromatic protons (δ 8.0–9.0 ppm). NMR can verify the boronate ester (δ ~30 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic pattern consistent with boron .
- HPLC : Purity ≥95% is typically required for research applications, monitored using reverse-phase C18 columns with UV detection .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for introducing the dioxaborolane group?
Key variables include:
- Catalyst-Ligand Systems : Pd(OAc)₂ with SPhos or XPhos ligands enhances reactivity for sterically hindered substrates .
- Base Selection : Cs₂CO₃ or K₃PO₄ in aqueous/organic biphasic systems improves coupling efficiency .
- Solvent Effects : 1,4-Dioxane or DME (dimethoxyethane) at reflux (80–100°C) ensures solubility and stability of the boronate ester .
- Moisture Control : Strict anhydrous conditions are critical to prevent hydrolysis of the dioxaborolane moiety .
Q. How can structural ambiguities in NMR spectra (e.g., piperazine ring dynamics) be resolved?
- Variable-Temperature NMR : Cooling samples to –40°C slows piperazine ring inversion, splitting broad singlets into distinct peaks .
- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity between piperazine N–H protons and adjacent pyrimidine carbons .
- X-ray Crystallography : Single-crystal analysis (using SHELX software) provides definitive bond lengths and angles for the piperazine-pyrimidine-boronate framework .
Q. How does the boronate group influence the compound’s reactivity in medicinal chemistry applications?
The dioxaborolane moiety enables:
- Protease Inhibition : Boronates act as transition-state analogs in serine protease inhibitors (e.g., thrombin, Factor Xa) .
- Targeted Drug Delivery : Boron neutron capture therapy (BNCT) applications leverage ’s neutron absorption .
- Click Chemistry : Strain-promoted azide-boronate cycloadditions for bioconjugation .
Data Contradictions and Resolution
Q. Conflicting reports on coupling yields with different palladium catalysts: How to reconcile?
- Catalyst Activity : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in electron-deficient pyrimidines due to stronger π-backbonding .
- Ligand Steric Effects : Bulky ligands (e.g., XPhos) reduce homocoupling byproducts in sterically hindered substrates .
- Validation : Parallel reactions under identical conditions (solvent, temperature, base) are recommended to isolate catalyst performance variables .
Methodological Best Practices
Q. How to mitigate hydrolysis of the dioxaborolane group during storage?
- Storage : Sealed containers under argon at –20°C, with desiccants (e.g., molecular sieves) to prevent moisture ingress .
- Stability Monitoring : Periodic NMR or FT-IR (B–O stretch ~1350 cm) to detect hydrolysis .
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Solvent Recrystallization : Slow evaporation from EtOAc/hexane mixtures promotes crystal growth .
- Additives : Trace trifluoroacetic acid (TFA) protonates piperazine, enhancing lattice packing .
Applications in Drug Discovery
Q. How is this compound utilized in kinase inhibitor development?
- Scaffold Functionalization : The pyrimidine core is modified with fluorinated or trifluoromethyl groups to enhance target binding (e.g., imidazo[2,1-b]thiazole derivatives as pan-RAF inhibitors) .
- Boronate as a Bioisostere : Replaces carboxylates or phosphates in ATP-binding pockets, improving metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
